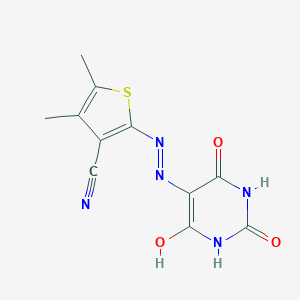acetonitrile CAS No. 123567-59-9](/img/structure/B362561.png)
[4-(Dimethylamino)phenyl](1-piperidinyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Dimethylamino)phenylacetonitrile” is a unique chemical compound with the empirical formula C15H21N3. It has a molecular weight of 243.35 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-(Dimethylamino)phenylacetonitrile” is represented by the InChI key NBFNPTWKHQZQRU-UHFFFAOYSA-N . This compound is a solid form .Physical And Chemical Properties Analysis
“4-(Dimethylamino)phenylacetonitrile” is a solid compound . It has a molecular weight of 243.35 . The InChI key for this compound is NBFNPTWKHQZQRU-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Essential Oils from Neotropical Piper Species and Their Biological Activities
Research on Piper species has revealed the biological potential of their essential oils (EOs) in traditional medicine. These EOs display significant antimicrobial, antiprotozoal, acetylcholinesterase inhibitory, antinociceptive, anti-inflammatory, and cytotoxic activities against different tumor cell lines. Such studies contribute to the rational exploration of Piper species as natural sources to treat human diseases, highlighting the potential of plant-derived compounds in pharmaceutical development (J. D. da Silva et al., 2017).
Recreational Use, Analysis, and Toxicity of Tryptamines
Tryptamines, including substances with structural similarities to psychoactive compounds, have been reviewed for their effects and pharmacology. This category includes naturally occurring compounds and synthetic derivatives with potential hallucinogenic properties. The summary of available information on these compounds provides a tool for public health and security personnel, underlining the complexity of psychoactive substance use and its implications (R. Tittarelli et al., 2014).
Plant Betalains: Chemistry and Biochemistry
Betalains, found in certain plant families, serve as pigments with potential health benefits. This review presents the structures of identified betalains and discusses their synthesis, ecological roles, and possible applications in pharmaceuticals and cosmetics due to their safety and nutritional value. The exploration of betalains underscores the significance of plant-based compounds in enhancing human health and their commercial potential (M. Khan & P. Giridhar, 2015).
Environmental Protection by the Adsorptive Elimination of Acetaminophen from Water
This comprehensive review focuses on the adsorption of acetaminophen (ACT) from water, highlighting the significance of removing pharmaceutical pollutants from aquatic environments. The study reviews recent progress, presents structured findings, and identifies new foundations for further work, emphasizing the importance of clean water initiatives and the role of scientific research in environmental protection (C. Igwegbe et al., 2021).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” without any representation or warranty whatsoever with respect to the product . It is classified under Storage Class Code 11, which refers to Combustible Solids .
Direcciones Futuras
The future directions for “4-(Dimethylamino)phenylacetonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry. As piperidine derivatives are present in more than twenty classes of pharmaceuticals , there is significant potential for new discoveries and applications in this field.
Propiedades
IUPAC Name |
2-[4-(dimethylamino)phenyl]-2-piperidin-1-ylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-17(2)14-8-6-13(7-9-14)15(12-16)18-10-4-3-5-11-18/h6-9,15H,3-5,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNPTWKHQZQRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C#N)N2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Dimethylamino)phenyl](1-piperidinyl)acetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)

![Ethyl 4-[(2-hydroxypropyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B362498.png)

![(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B362506.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)
![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)

![3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B362512.png)
![5-(4-Ethoxy-3-methoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362513.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)